Anlotinib is a receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic and anti-angiogenic activities. Upon administration, anlotininib targets multiple RTKs, including vascular endothelial growth factor receptor type 2 (VEGFR2) and type 3 (VEGFR3). This agent may both inhibit angiogenesis and halt tumor cell growth.
Anlotinib
CAS No.: 1058156-90-3
Cat. No.: VC0001631
Molecular Formula: C23H22FN3O3
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1058156-90-3 |
---|---|
Molecular Formula | C23H22FN3O3 |
Molecular Weight | 407.4 g/mol |
IUPAC Name | 1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine |
Standard InChI | InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3 |
Standard InChI Key | KSMZEXLVHXZPEF-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC |
Canonical SMILES | CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC |
Pharmacological Profile of Anlotinib
Chemical Structure and Physicochemical Properties
Anlotinib (chemical formula: ) is a small molecule with a molecular weight of 407.45 g/mol . Its structure enables high selectivity for angiogenic receptors and c-Kit, facilitating potent inhibition of tumor vascularization . The compound’s membrane permeability allows widespread distribution in tissues, including the lungs, kidneys, liver, and brain .
Table 1: Key Chemical and Pharmacokinetic Properties of Anlotinib
Property | Detail | Source |
---|---|---|
Molecular Formula | ||
Half-Life () | 96 ± 17 hours | |
Peak Plasma Time () | 4–11 minutes post-administration | |
Protein Binding | >95% |
Mechanism of Action
Anlotinib exerts dual antitumor effects by suppressing angiogenesis and directly inhibiting tumor cell proliferation. By targeting VEGFR2/3, PDGFRβ, and FGFR2, it disrupts the VEGF/PDGFRβ/FGFR2 signaling axis, thereby blocking endothelial cell migration and capillary formation . Additionally, its inhibition of c-Kit interferes with tumor stem cell survival and proliferation . Preclinical studies using molecular dynamics simulations confirm its ability to inhibit phosphorylation of downstream effectors like ERK and Akt, further halting tumor progression .
Clinical Efficacy Across Cancer Types
Non-Small Cell Lung Cancer (NSCLC)
The ALTER 0303 phase 3 trial (NCT02388919) established anlotinib as a third-line therapy for advanced NSCLC . In this double-blind study involving 439 patients, anlotinib significantly improved median OS (9.6 vs. 6.3 months; HR = 0.68, ) and PFS (5.4 vs. 1.4 months; HR = 0.25, ) compared to placebo . The objective response rate (ORR) and disease control rate (DCR) were 9.2% and 80.8%, respectively, underscoring its clinical benefit .
Table 2: Key Outcomes from the ALTER 0303 Trial
Outcome Measure | Anlotinib Group | Placebo Group | Hazard Ratio (95% CI) |
---|---|---|---|
Median OS (months) | 9.6 | 6.3 | 0.68 (0.54–0.87) |
Median PFS (months) | 5.4 | 1.4 | 0.25 (0.19–0.31) |
ORR (%) | 9.2 | 0.7 | — |
DCR (%) | 80.8 | 37.1 | — |
Gynecological Cancers
A 2023 multi-center retrospective analysis evaluated anlotinib in 127 patients with advanced cervical, endometrial, and ovarian cancers . The median PFS was 5.2 months, with a DCR of 72.4%. Subgroup analysis revealed improved outcomes in patients receiving cumulative doses >700 mg (median PFS: 6.1 vs. 4.3 months; ) .
Soft Tissue Sarcoma and Other Malignancies
In a phase IIB trial, anlotinib demonstrated a median PFS of 6.3 months in soft tissue sarcoma, surpassing placebo (1.5 months; HR = 0.33) . Preliminary data also suggest efficacy in medullary thyroid carcinoma (ORR: 45.8%) and metastatic renal cell carcinoma (median PFS: 14.0 months) .
Pharmacokinetics and Dosage Regimens
Absorption and Distribution
Anlotinib achieves peak plasma concentrations within 4–11 minutes post-administration, with a bioavailability of 60–80% . Its distribution volume is extensive, with notable penetration into the brain parenchyma, exceeding plasma concentrations in murine models .
Metabolism and Excretion
The compound undergoes hepatic metabolism via CYP3A4, with fecal excretion as the primary route (70–85%) . Dose adjustments are recommended in patients with hepatic impairment, though specific guidelines remain under investigation .
Table 3: Recommended Dosing Strategies
Cancer Type | Initial Dose | Cycle Duration |
---|---|---|
NSCLC | 12 mg/day | Days 1–14, q3w |
Gynecological Cancers | 10–12 mg/day | Days 1–14, q3w |
Soft Tissue Sarcoma | 12 mg/day | Days 1–14, q3w |
Adverse Event | Incidence (%) | Management Strategy |
---|---|---|
Hypertension | 53.8 | Antihypertensives (e.g., ACE inhibitors) |
Hyponatremia | 11.2 | Electrolyte supplementation |
Hand-Foot Syndrome | 8.9 | Topical urea-based creams |
Proactive Monitoring and Dose Modifications
Routine blood pressure monitoring and renal function tests are essential. Dose reductions to 10 mg or 8 mg are recommended for persistent grade 3 toxicities .
Future Directions and Ongoing Research
Current trials are exploring anlotinib in combination with immunotherapy (e.g., PD-1 inhibitors) and radiotherapy to enhance antitumor efficacy . A phase IV study (NCT04062019) is evaluating its role in hepatocellular carcinoma, with preliminary data suggesting a median PFS of 4.8 months .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume